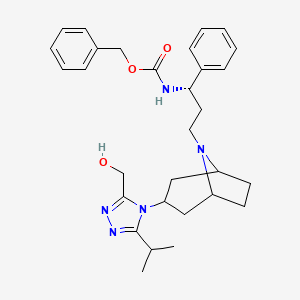
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is a deuterated derivative of 1-(2-Hydroxyethyl)-2-imidazolidinethione. This compound is part of the imidazolidinethione family, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the compound’s behavior and interactions more precisely.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethanol and imidazolidinethione.
Deuterium Exchange: The hydrogen atoms in the starting materials are replaced with deuterium through a deuterium exchange reaction. This can be achieved using deuterated solvents and catalysts.
Cyclization: The deuterated starting materials undergo a cyclization reaction to form the imidazolidinethione ring structure. This step may involve the use of a base or acid catalyst to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange and cyclization reactions in industrial reactors.
Optimization: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or imidazolidinethione ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted imidazolidinethione derivatives
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways: It may modulate various biochemical pathways, including oxidative stress, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride
- 1-butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise studies of reaction mechanisms, metabolic pathways, and molecular interactions, making it a valuable tool in various scientific fields.
Propriétés
Numéro CAS |
1794759-84-4 |
|---|---|
Formule moléculaire |
C5H10N2OS |
Poids moléculaire |
150.232 |
Nom IUPAC |
1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)/i3D2,4D2 |
Clé InChI |
AFEITPOSEVENMK-KHORGVISSA-N |
SMILES |
C1CN(C(=S)N1)CCO |
Synonymes |
1-[2-Hydroxy(ethyl-d4)]ethylenethiourea; N-[2-Hydroxy(ethyl-d4)]ethylenethiourea; NSC 36624-d4; NSC 64314-d4; 1-[2-Hydroxy(ethyl-d4)]imidazolidine-2-thione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)



![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)

![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)



![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)

